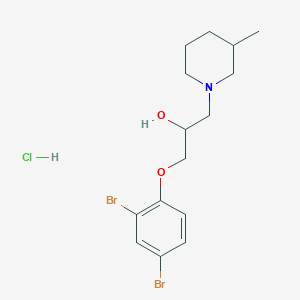

![molecular formula C28H28FN3O5 B2584884 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899915-72-1](/img/no-structure.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

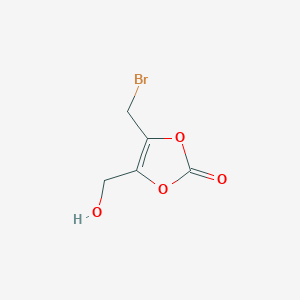

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C28H28FN3O5 and its molecular weight is 505.546. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopaminergic Agonist Effects

Research on similar compounds with the "p-dimethoxy" moiety, such as the N-n-propyl homologues, has demonstrated prominent DA2 dopaminergic effects. These effects are significant in the study of peripheral sympathetic nerve terminal activities and postjunctional dopamine receptor agonist properties in the striatum. The angular octahydrobenzoquinoline derivative, in particular, may owe its dopamine-like effects to metabolic activation phenomena, highlighting the potential for neurological applications (Cannon et al., 1986).

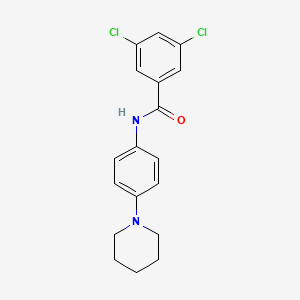

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, sharing structural similarities with the compound , have shown broad spectrum antitumor activity. These compounds are nearly 1.5–3.0-fold more potent compared to the positive control, 5-FU, in vitro. Molecular docking studies have indicated their potential mechanisms of action, including inhibition of EGFR-TK and B-RAF kinase, which is crucial for melanoma cell lines' growth inhibition (Al-Suwaidan et al., 2016).

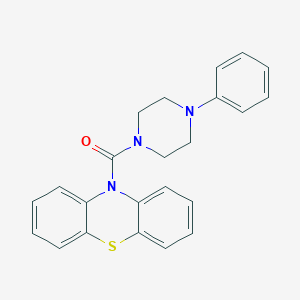

Neurokinin-1 Receptor Antagonism

Compounds incorporating similar structural features have been identified as orally active, h-NK(1) receptor antagonists with potential clinical efficacy in treating conditions such as emesis and depression. The solubilizing group incorporated into these compounds has allowed for high water solubility, which is a significant advantage for both intravenous and oral administration (Harrison et al., 2001).

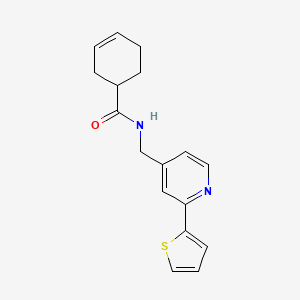

Synthetic and Scalable Production

Efficient synthetic routes have been developed for compounds like YM758 monophosphate, which shares similarities with the compound of interest, demonstrating potent If current channel inhibition. These routes are practical and scalable, avoiding the use of unstable intermediates and extensive purification processes, which is crucial for large-scale production (Yoshida et al., 2014).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide involves the reaction of 3-(1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-(1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid", "2-(3,4-dimethoxyphenyl)ethylamine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 3-(1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid and coupling agent in a suitable solvent and stir for 10-15 minutes.", "Step 2: Add 2-(3,4-dimethoxyphenyl)ethylamine to the reaction mixture and stir for 12-24 hours at room temperature.", "Step 3: Isolate the product by filtration and wash with a suitable solvent.", "Step 4: Purify the product by recrystallization or chromatography." ] } | |

CAS RN |

899915-72-1 |

Molecular Formula |

C28H28FN3O5 |

Molecular Weight |

505.546 |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |

InChI |

InChI=1S/C28H28FN3O5/c1-36-24-12-11-19(17-25(24)37-2)13-15-30-26(33)14-16-31-27(34)21-8-4-6-10-23(21)32(28(31)35)18-20-7-3-5-9-22(20)29/h3-12,17H,13-16,18H2,1-2H3,(H,30,33) |

InChI Key |

XMHOKEUQFIGAGL-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2584801.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2584802.png)

![2-(3,4-diethoxyphenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2584811.png)

![7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2584813.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2584816.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2584818.png)

![2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2584820.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584824.png)